Chemical structure and physicochemical properties of nonylphenyl hydrogen sulphate
Chemical structure and physicochemical properties of nonylphenyl hydrogen sulphate
Chemical Structure and Physicochemical Properties of Nonylphenyl Hydrogen Sulphate: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in surfactant chemistry and xenobiotic metabolism, I approach the characterization of nonylphenyl hydrogen sulphate (NPHS) not merely as a static chemical entity, but as a dynamic amphiphile. NPHS (also referred to as nonylphenol sulfate) is a highly relevant anionic surfactant and a critical Phase II biological metabolite of the environmental endocrine disruptor 4-nonylphenol. This whitepaper provides a comprehensive, causality-driven analysis of its molecular architecture, thermodynamic behavior in aqueous solutions, and standardized protocols for physicochemical characterization.
Molecular Architecture and Structural Dynamics
Nonylphenyl hydrogen sulphate (CAS: 1322-83-4) possesses a classic amphiphilic architecture that dictates its behavior at phase boundaries. The molecule is composed of three distinct functional domains:
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The Hydrophobic Tail: A 9-carbon alkyl chain (nonyl group) that drives the hydrophobic effect in aqueous media.
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The Aromatic Core: A phenyl ring that acts as a rigid linker, providing steric bulk and the potential for π−π stacking interactions.
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The Hydrophilic Headgroup: A terminal hydrogen sulfate moiety ( −OSO3H ). At physiological and environmental pH levels, this strong acid group is fully deprotonated, granting the molecule its anionic character and high water solubility[1].
Causality in Self-Assembly: The spatial separation of the highly polar, charged sulfate group from the lipophilic nonyl chain creates a thermodynamic instability in water. To minimize the free energy of the system, the hydrophobic tails are sequestered away from the aqueous phase, driving spontaneous self-assembly into micelles once a specific concentration threshold is reached.
Fig 1: Amphiphilic structural domains of nonylphenyl hydrogen sulphate.
Physicochemical Data and Computational Properties
Understanding the exact physicochemical parameters of NPHS is critical for predicting its partitioning behavior in both industrial formulations and biological systems. The un-ionized form exhibits high lipophilicity, but the sulfate conjugation drastically alters its topological polar surface area (TPSA).
Table 1: Summary of Key Physicochemical Properties
| Property | Value | Scientific Implication |
| Molecular Formula | C15H24O4S | Defines the stoichiometric mass balance[1]. |
| Molecular Weight | 300.41 g/mol | Falls within the optimal range for rapid biological clearance[1]. |
| Topological Polar Surface Area | 72.0 Ų | Indicates moderate-to-high polarity, preventing passive blood-brain barrier diffusion[1]. |
| XLogP3-AA | 5.6 | High lipophilicity of the parent scaffold, driving partitioning into lipid bilayers[1]. |
| H-Bond Donors / Acceptors | 1 / 4 | Facilitates strong hydration shells in aqueous environments[1]. |
Biological Biotransformation and Environmental Fate
In toxicological and environmental chemistry, NPHS is predominantly recognized as a metabolite. The parent compound, 4-nonylphenol, is a ubiquitous environmental contaminant known for its potent estrogenic endocrine-disrupting capabilities[2].
Mechanistic Causality of Metabolism: When biological systems (such as human liver microsomes or trout hepatocytes) are exposed to 4-nonylphenol, the molecule undergoes rapid Phase II metabolism[3]. Why does the hepatic system sulfate nonylphenol? By utilizing sulfotransferase enzymes to conjugate a bulky, highly polar sulfate group to the phenolic hydroxyl, the organism achieves two critical outcomes:
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Detoxification: The bulky sulfate group sterically hinders the molecule, effectively neutralizing its binding affinity to estrogen receptors[2].
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Clearance: The addition of the charged sulfate group drastically increases the molecule's aqueous solubility, shifting its partitioning behavior to facilitate rapid biliary and renal excretion[3].
Experimental Workflow: Determination of Critical Micelle Concentration (CMC)
To accurately utilize NPHS in formulation chemistry or to understand its environmental mobility, determining its Critical Micelle Concentration (CMC) is essential.
Experimental Rationale: We utilize the Wilhelmy plate surface tension method (tensiometry) rather than conductivity[4]. Why? Surface tension provides a highly sensitive, direct measurement of monomeric surfactant activity at the air-water interface. As NPHS is added, monomers populate the interface, lowering surface tension. Once the interface is saturated, additional molecules form micelles in the bulk solution. This thermodynamic phase transition manifests as a sharp, identifiable break in the surface tension versus log(concentration) curve[4].
Step-by-Step Tensiometry Protocol (Self-Validating System)
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System Calibration & Validation:
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Action: Clean the platinum Wilhelmy plate using a propane flame until glowing red to remove organic residues.
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Validation Check: Measure the surface tension of ultra-pure (Milli-Q) water. The system is only validated for use if the reading is exactly 72.8±0.2 mN/m at 25°C. Any deviation indicates contamination, requiring a hard reset of the cleaning protocol.
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Stock Preparation:
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Action: Prepare a 100 mM stock solution of NPHS in a pH 7.0 phosphate buffer to ensure the sulfate group remains fully ionized.
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Logarithmic Serial Dilution:
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Action: Prepare a 15-point dilution series ranging from 0.01 mM to 100 mM to capture data points well below and above the anticipated CMC.
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Thermal Equilibration:
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Action: Equilibrate all samples in a water bath at 25.0°C for 30 minutes.
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Causality: Micellization is an entropically driven process. Fluctuations in temperature alter the kinetic energy of the water molecules, directly impacting the hydrophobic effect. Strict isothermal conditions are mandatory for reproducible thermodynamic data.
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Measurement & Breakpoint Analysis:
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Action: Measure the surface tension ( γ ) of each dilution. Plot γ against the logarithm of the NPHS concentration ( log[C] ). The CMC is calculated mathematically as the intersection point of the two linear regression lines (the steep pre-CMC descent and the flat post-CMC plateau)[4].
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Fig 2: Standardized and self-validating tensiometry workflow for determining the CMC of NPHS.
References
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PubChem (NIH) - 4-Nonylphenol | C15H24O | CID 1752. Retrieved from:[Link]
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Ataman Kimya - NONYLPHENOL 8 (NONİLFENOL 8). Retrieved from: [Link]
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ACS Publications - Anionic Surfactants Removal by Natural Coagulant/Flocculant Products. Retrieved from: [Link]
